molecular formula C13H13BrN2OS B3487899 4-bromo-5-ethyl-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide

4-bromo-5-ethyl-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide

Cat. No.: B3487899
M. Wt: 325.23 g/mol
InChI Key: MGCJAKIXCSAKHA-UHFFFAOYSA-N
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Description

4-bromo-5-ethyl-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide is a heterocyclic compound that contains a thiophene ring substituted with a bromine atom, an ethyl group, and a carboxamide group linked to a pyridin-2-ylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-ethyl-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide typically involves the following steps:

    Ethylation: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a base.

    Carboxamide Formation: The carboxamide group is formed by reacting the thiophene derivative with an appropriate amine, such as pyridin-2-ylmethylamine, under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-bromo-5-ethyl-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted thiophene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-bromo-5-ethyl-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Material Science: The compound is studied for its electronic properties, making it a candidate for organic semiconductors and light-emitting diodes (OLEDs).

    Biological Research: It is used as a probe to study biological pathways and interactions due to its ability to bind to specific molecular targets.

Mechanism of Action

The mechanism of action of 4-bromo-5-ethyl-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-5-ethyl-1H-pyrrole-2-carbonitrile: Similar in structure but contains a pyrrole ring instead of a thiophene ring.

    5-bromo-2-ethylthiophene: Lacks the carboxamide and pyridin-2-ylmethyl groups.

Uniqueness

4-bromo-5-ethyl-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide is unique due to its combination of a brominated thiophene ring with an ethyl group and a carboxamide linked to a pyridin-2-ylmethyl moiety. This structure imparts specific electronic and steric properties, making it valuable for diverse applications in medicinal chemistry and material science.

Properties

IUPAC Name

4-bromo-5-ethyl-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2OS/c1-2-11-10(14)7-12(18-11)13(17)16-8-9-5-3-4-6-15-9/h3-7H,2,8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGCJAKIXCSAKHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(S1)C(=O)NCC2=CC=CC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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